5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that features a cyclobutylmethyl group attached to an oxadiazole ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylmethyl hydrazine with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The oxadiazole ring can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid
Uniqueness
5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-(cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c11-8(12)7-9-6(13-10-7)4-5-2-1-3-5/h5H,1-4H2,(H,11,12) |
InChI Key |
YDLDNQLXMVUGKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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